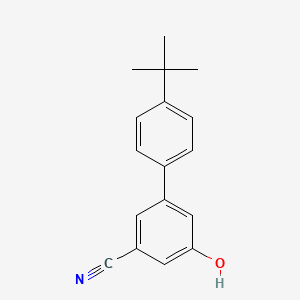
3-Cyano-5-(4-t-butylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-5-(4-t-butylphenyl)phenol, 95% (3-C5-4-t-BP) is an organic compound belonging to the family of phenols. It is a white crystalline solid with a melting point of 135°C and a boiling point of 192°C. It is soluble in water, methanol, and ethanol and is used in a variety of applications. It is used as an intermediate in the synthesis of pharmaceuticals, as an antioxidant in the rubber and plastics industry, and as a corrosion inhibitor in the oil and gas industry. It is also used in the synthesis of other organic compounds.
作用機序
The mechanism of action of 3-Cyano-5-(4-t-butylphenyl)phenol, 95% is not yet fully understood. However, it is known that it is an antioxidant and can scavenge reactive oxygen species (ROS) such as superoxide and hydroxyl radicals. It also has been shown to inhibit the activity of certain enzymes involved in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. In addition, 3-Cyano-5-(4-t-butylphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes involved in the synthesis of nitric oxide, which is another important mediator of inflammation.
Biochemical and Physiological Effects
3-Cyano-5-(4-t-butylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to scavenge ROS, inhibit the activity of certain enzymes involved in the synthesis of prostaglandins and leukotrienes, and inhibit the activity of certain enzymes involved in the synthesis of nitric oxide. In addition, 3-Cyano-5-(4-t-butylphenyl)phenol, 95% has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have protective effects against oxidative stress and to have an inhibitory effect on certain types of cancer cells.
実験室実験の利点と制限
The main advantage of using 3-Cyano-5-(4-t-butylphenyl)phenol, 95% in laboratory experiments is its availability and low cost. It is a relatively stable compound and can be easily synthesized in the laboratory. In addition, it is relatively non-toxic and has a low level of environmental impact. However, there are some limitations to its use in laboratory experiments. It is not soluble in organic solvents and can be difficult to purify. In addition, it can be difficult to accurately measure its concentration in a solution due to its low solubility.
将来の方向性
There are a number of potential future directions for research into 3-Cyano-5-(4-t-butylphenyl)phenol, 95%. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, further research could be done into its potential use as an antioxidant in the rubber and plastics industry, its potential use as a corrosion inhibitor in the oil and gas industry, and its potential use as an intermediate in the synthesis of pharmaceuticals.
合成法
3-Cyano-5-(4-t-butylphenyl)phenol, 95% is synthesized from the reaction of 4-t-butylphenol and sodium cyanide in an aqueous solution. The reaction is carried out at a temperature of about 100°C for approximately one hour. The reaction is then quenched with aqueous sodium hydroxide to form the desired product. The product is then filtered and washed with water and dried.
科学的研究の応用
3-Cyano-5-(4-t-butylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, as an antioxidant in the rubber and plastics industry, and as a corrosion inhibitor in the oil and gas industry. It is also used in the synthesis of other organic compounds. In addition, 3-Cyano-5-(4-t-butylphenyl)phenol, 95% has been used as a substrate in the study of the biochemistry and physiology of various organisms, including bacteria, fungi, and plants. It has also been used to study the effects of oxidative stress in cells and to investigate the mechanisms of action of various drugs.
特性
IUPAC Name |
3-(4-tert-butylphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-17(2,3)15-6-4-13(5-7-15)14-8-12(11-18)9-16(19)10-14/h4-10,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCKFGJNOVGBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684835 |
Source


|
| Record name | 4'-tert-Butyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-85-6 |
Source


|
| Record name | 4'-tert-Butyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95%](/img/structure/B6376467.png)

![4-[Benzo(b)thiophen-2-yl]-2-cyanophenol, 95%](/img/structure/B6376482.png)

